Epirizole is classified under the pyrazolone group of NSAIDs. Its chemical formula is , and its IUPAC name is 4-methoxy-2-(5-methoxy-3-methyl-1H-pyrazol-1-yl)-6-methylpyrimidine. The compound has been referenced in various scientific literature and databases, including DrugBank (DB08991) and PubChem, with a CAS number of 18694-40-1 .
Epirizole can be synthesized through several methods, typically involving the condensation of specific precursors under controlled conditions. One notable method includes the use of ultrasound-assisted cyclocondensation reactions, which enhance reaction rates and yields without the need for extensive purification steps.
The molecular structure of Epirizole features a pyrimidine ring substituted with a pyrazole moiety. The presence of methoxy groups at specific positions enhances its solubility and bioactivity.
Epirizole undergoes various chemical reactions that are significant for its pharmacological activity. Key reactions include:
Epirizole exerts its effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in the inflammatory process by converting arachidonic acid into prostaglandins.
Epirizole exhibits distinct physical and chemical properties that are relevant for its formulation and application:
Property | Value |
---|---|
Melting Point | 90-92 °C |
Solubility | 1.13 mg/mL in water |
Log P (Partition Coefficient) | 1.45 |
Polar Surface Area | 62.06 Ų |
Hydrogen Bond Donors | 0 |
Hydrogen Bond Acceptors | 5 |
These properties indicate that Epirizole is a solid at room temperature with moderate solubility in water, which can affect its bioavailability .
Epirizole has potential applications in various fields:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: